molecular formula C21H26N2O3S B11353506 1-(benzylsulfonyl)-N-(2,4-dimethylphenyl)piperidine-4-carboxamide

1-(benzylsulfonyl)-N-(2,4-dimethylphenyl)piperidine-4-carboxamide

Cat. No.: B11353506
M. Wt: 386.5 g/mol
InChI Key: JJJQYUVVAQXLCK-UHFFFAOYSA-N
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Description

N-(2,4-Dimethylphenyl)-1-phenylmethanesulfonylpiperidine-4-carboxamide is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique chemical structure, which includes a piperidine ring, a phenylmethanesulfonyl group, and a carboxamide group. Its molecular formula is C21H26N2O3S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Dimethylphenyl)-1-phenylmethanesulfonylpiperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring. The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors. The phenylmethanesulfonyl group is then introduced through a sulfonylation reaction, and the carboxamide group is added via an amidation reaction. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of N-(2,4-Dimethylphenyl)-1-phenylmethanesulfonylpiperidine-4-carboxamide may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dimethylphenyl)-1-phenylmethanesulfonylpiperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols. Substitution reactions can result in various derivatives with different functional groups.

Scientific Research Applications

N-(2,4-Dimethylphenyl)-1-phenylmethanesulfonylpiperidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2,4-Dimethylphenyl)-1-phenylmethanesulfonylpiperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-Dimethylphenyl)-N-methylformamide
  • N-(2,4-Dimethylphenyl)-N’-methylformamidine
  • 2,4-Dimethylformanilide

Uniqueness

N-(2,4-Dimethylphenyl)-1-phenylmethanesulfonylpiperidine-4-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential applications in various fields. Compared to similar compounds, it may exhibit different biological activities, making it a valuable subject of study in medicinal chemistry and pharmacology.

Properties

Molecular Formula

C21H26N2O3S

Molecular Weight

386.5 g/mol

IUPAC Name

1-benzylsulfonyl-N-(2,4-dimethylphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C21H26N2O3S/c1-16-8-9-20(17(2)14-16)22-21(24)19-10-12-23(13-11-19)27(25,26)15-18-6-4-3-5-7-18/h3-9,14,19H,10-13,15H2,1-2H3,(H,22,24)

InChI Key

JJJQYUVVAQXLCK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3)C

Origin of Product

United States

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